Cas no 88451-02-9 (Urea, N-(3-aminophenyl)-N'-butyl-N,N'-bis(phenylmethyl)-)
88451-02-9 structure
Product Name:Urea, N-(3-aminophenyl)-N'-butyl-N,N'-bis(phenylmethyl)-
CAS No:88451-02-9
MF:C25H29N3O
MW:387.51726603508
CID:632390
PubChem ID:13339986
Update Time:2025-04-19
Urea, N-(3-aminophenyl)-N'-butyl-N,N'-bis(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- Urea, N-(3-aminophenyl)-N'-butyl-N,N'-bis(phenylmethyl)-
- 1-(3-aminophenyl)-1,3-dibenzyl-3-butylurea
- 88451-02-9
- N-(3-Aminophenyl)-N,N'-dibenzyl-N'-butylurea
- DTXSID30537410
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- Inchi: 1S/C25H29N3O/c1-2-3-17-27(19-21-11-6-4-7-12-21)25(29)28(20-22-13-8-5-9-14-22)24-16-10-15-23(26)18-24/h4-16,18H,2-3,17,19-20,26H2,1H3
- InChI Key: ADKNPRQPIICNRO-UHFFFAOYSA-N
- SMILES: O=C(N(C1C=CC=C(C=1)N)CC1C=CC=CC=1)N(CC1C=CC=CC=1)CCCC
Computed Properties
- Exact Mass: 387.231062557g/mol
- Monoisotopic Mass: 387.231062557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 471
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 49.6Ų
Urea, N-(3-aminophenyl)-N'-butyl-N,N'-bis(phenylmethyl)- Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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